tert-Butyl 4-(3-nitrobenzylamino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-nitrobenzylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H25N3O4 and a molecular weight of 335.4 g/mol It is a piperidine derivative that features a tert-butyl ester group and a nitrobenzylamino substituent
Mechanism of Action
Target of Action
The primary targets of tert-Butyl 4-(3-nitrobenzylamino)piperidine-1-carboxylate are currently under investigation. As a research and development compound
Mode of Action
The exact nature of these interactions and changes is a subject of ongoing research .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action. Future research will likely focus on these aspects to optimize the compound’s therapeutic potential .
Result of Action
As a research compound, it is expected to have a range of effects that are currently being investigated .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-nitrobenzylamino)piperidine-1-carboxylate typically involves the reaction of 4-aminopiperidine with tert-butyl chloroformate to form tert-butyl 4-aminopiperidine-1-carboxylate. This intermediate is then reacted with 3-nitrobenzyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-nitrobenzylamino)piperidine-1-carboxylate can undergo several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-(3-aminobenzylamino)piperidine-1-carboxylate.
Substitution: Substituted benzylamine derivatives.
Hydrolysis: 4-(3-nitrobenzylamino)piperidine-1-carboxylic acid.
Scientific Research Applications
tert-Butyl 4-(3-nitrobenzylamino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-amino-1-piperidinecarboxylate: Similar structure but lacks the nitrobenzylamino group.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Similar structure but with a phenylamino group instead of a nitrobenzylamino group.
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate: Similar structure but with a bromopropyl group instead of a nitrobenzylamino group.
Uniqueness
tert-Butyl 4-(3-nitrobenzylamino)piperidine-1-carboxylate is unique due to the presence of the nitrobenzylamino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
tert-butyl 4-[(3-nitrophenyl)methylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-9-7-14(8-10-19)18-12-13-5-4-6-15(11-13)20(22)23/h4-6,11,14,18H,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIBQAOOWYHPKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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